Wee1 Kinase Inhibition: Sub-10 nM Potency Achievable Through Substituent Optimization
Derivatives based on the pyrido[4,3-d]pyrimidin-5(6H)-one scaffold achieve sub-10 nM Wee1 inhibitory potency with optimized substitution. A derivative (BDBM264270: 6-(2-chlorophenyl)-2-((3-methyl-4-(piperazin-1-yl)phenyl)amino)pyrido[4,3-d]pyrimidin-5(6H)-one) demonstrated an IC50 < 10 nM in an in vitro Wee-1 kinase assay at 25°C [1]. This high potency contrasts sharply with a structurally related derivative differing only in the 6-position aryl group (BDBM264248: 6-(2-chloropyridin-3-yl) substitution), which exhibited an IC50 > 200 nM under identical assay conditions [2]. The 6-position substitution therefore directly modulates inhibitory potency by more than 20-fold.
| Evidence Dimension | Wee-1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 < 10 nM (derivative BDBM264270) |
| Comparator Or Baseline | IC50 > 200 nM (derivative BDBM264248) |
| Quantified Difference | >20-fold difference in IC50 |
| Conditions | In vitro Wee-1 kinase activity assay using Poly(Lys Tyr(4:1)) hydrobromide peptide substrate; 25°C incubation [1][2] |
Why This Matters
Demonstrates that procurement of the correct substitution pattern is essential; sub-10 nM Wee1 inhibition requires precise 6-position aryl group selection.
- [1] BindingDB Entry BDBM264270. 6-(2-Chlorophenyl)-2-((3-methyl-4-(piperazin-1-yl)phenyl)amino)pyrido[4,3-d]pyrimidin-5(6H)-one. IC50 < 10 nM (Wee-1, Human, 25°C). View Source
- [2] BindingDB Entry BDBM264248. 6-(2-Chloropyridin-3-yl)-2-((4-(piperazin-1-yl)phenyl)amino)pyrido[4,3-d]pyrimidin-5(6H)-one. IC50 > 200 nM (Wee-1, Human, 25°C). View Source
